molecular formula C13H8O4 B1310731 3,6-dihydroxy-9H-xanthen-9-one CAS No. 1214-24-0

3,6-dihydroxy-9H-xanthen-9-one

Cat. No. B1310731
CAS RN: 1214-24-0
M. Wt: 228.2 g/mol
InChI Key: POARTHFLPKAZBQ-UHFFFAOYSA-N
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Description

3,6-Dihydroxy-9H-xanthen-9-one is a compound belonging to the xanthene class, which is a tricyclic system consisting of two benzene rings fused to a central pyran ring. Xanthenes and their derivatives are known for their diverse range of biological activities and applications in various fields such as dyes, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of xanthene derivatives has been explored through various methods. An efficient two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores has been reported, which involves the condensation of aryl aldehydes with fluororesorcinol, followed by oxidative cyclization with DDQ . Another approach for synthesizing 9-(hydroxy)alkyl xanthenes includes the addition of 9-lithioxanthene to functionalized acetaldehydes or the addition of carbanions to xanthene-9-carbaldehyde . Additionally, a one-pot reaction between dimedone and 3,4-dihydro-2H-pyran in aqueous citric acid has been used to synthesize a related compound, 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione .

Molecular Structure Analysis

The molecular structure of xanthene derivatives has been studied using various analytical techniques. Single crystal X-ray analysis has revealed that certain xanthene derivatives crystallize in specific space groups and form dimers through hydrogen-bonding patterns . The crystal structure is further stabilized by intermolecular interactions, which have been quantified by Hirshfeld surface analysis, PIXEL energy, NBO, AIM, and DFT calculations .

Chemical Reactions Analysis

Xanthene derivatives can undergo various chemical reactions, including Wagner-Meerwein rearrangement. For instance, 9-(hydroxy)alkyl xanthenes have been shown to undergo Wagner-Meerwein rearrangement under acidic catalysis to yield 10-substituted dibenz[b,f]oxepins or xanthenylid-9-ene β-elimination products . These reactions have been supported by ab initio quantum mechanical calculations to rationalize product distribution and probe the scope of the rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthene derivatives are influenced by their molecular structure. The vibrational modes of the interacting groups in these compounds have been characterized using both experimental and simulated FT-IR and FT-Raman spectra . The UV–visible spectra of these compounds have been compared experimentally and theoretically, suggesting ligand-to-ligand charge transfer within the molecule . Furthermore, the antioxidant potency of certain 9-aryl substituted hydroxylated xanthen-3-ones has been evaluated using cyclic voltammetry, indicating that electron-donating groups on the phenyl ring can enhance the reducing power of these compounds .

Scientific Research Applications

Biological Activity and Synthesis

3,6-Dihydroxy-9H-xanthen-9-one, as part of the xanthone family, has been studied for its biological activity. Xanthones are known for their pronounced biological activity across a broad spectrum of diseases due to their interaction with diverse biomolecules, making them "privileged structures" in medicinal chemistry. The synthesis of xanthones, particularly those partially saturated, has seen advancements, paving the way for future research in their structural and biological properties (Masters & Bräse, 2012).

Antiviral Applications

Specific derivatives of 3,6-dihydroxy-9H-xanthen-9-one have shown antiviral activity. Compounds like 3,6-bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride have demonstrated the ability to prolong survival in mice infected with lethal challenges of viruses, suggesting their potential as broad-spectrum antiviral agents (Carr et al., 1976).

Electrophilic Reactivity

Research on the electrophilic reactivity of certain xanthone derivatives, like 3,6-diamino-2,4,5,7-tetrabromo-9H-xanthen-9-one, has provided insights into their molecular electrophilicity and reactivity, crucial for understanding their interaction with biological systems (Ferreira et al., 2012).

pH Indicators

Xanthone derivatives are also utilized in designing dual-mode indicators for emission and absorption-based pH measurements. Their equilibrium in aqueous and alcohol solutions with xanthylium cations makes them suitable for biological applications, as demonstrated in cell culture studies (Nekongo et al., 2012).

Structure Elucidation in Natural Products

The structural elucidation of xanthone derivatives, including those related to 3,6-dihydroxy-9H-xanthen-9-one, has been significant in identifying compounds from natural sources like mangrove endophytic fungi. Such studies have implications for understanding the pharmacological potential of these natural products (Huang et al., 2010).

Protecting Groups in Peptide Synthesis

Xanthone derivatives have been used as protecting groups in peptide synthesis. The 9H-xanthen-9-yl group, for example, has been effectively applied in the synthesis of complex peptides, highlighting the versatility of xanthone derivatives in synthetic chemistry (Han & Bárány, 1997).

Green Synthesis Methods

Research into eco-friendly synthesis methods for xanthone derivatives has been explored, with studies demonstrating the use of nanocomposites as catalysts in aqueous media. This approach emphasizes the importance of environmentally sustainable methods in chemical synthesis (Samani et al., 2018).

Insights into Biological Activities

The biological activities of xanthone derivatives, including those related to 3,6-dihydroxy-9H-xanthen-9-one, have been extensively reviewed. These compounds exhibit a range of activities, such as antitumor and antimicrobial effects, depending on their structural features (Pinto et al., 2005).

Safety And Hazards

The safety information for 3,6-dihydroxy-9H-xanthen-9-one indicates that it may cause serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

Xanthones, including 3,6-dihydroxy-9H-xanthen-9-one, show promising biological activities, and accordingly, the synthesis of new xanthones has received extensive effort . Future research may focus on further elucidating the biological activities of xanthones and developing more efficient synthesis methods .

properties

IUPAC Name

3,6-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POARTHFLPKAZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dihydroxy-9H-xanthen-9-one

Synthesis routes and methods

Procedure details

2,2',4,4'-Tetrahydroxybenzophenone (2.5 g, 10.15 mmol.) was heated in 20 ml of water at 195°-200° C. for 4 hours (Aldrich pressure tube). After cooling, the crude product was filtered off and mixed with 25 ml of water. The resulting suspension was refluxed for 25 min. and filtered at about 60° C. Pure product 3,6-dihydroxyxanthone 2.15 g was obtained in 90.4% yield. It did not melt below 330° C. HNMR (DMSO): 10.780 (s,2H), 7.983 (d,2H,J=8.6 Hz), 6,822 (m,4H). MS: 228,220, 1717, 115, 100, 69, 63.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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